Diazanium;boric acid;hydrogen borate
Description
Properties
IUPAC Name |
diazanium;boric acid;hydrogen borate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/3BH3O3.BHO3.2H3N/c4*2-1(3)4;;/h3*2-4H;2H;2*1H3/q;;;-2;;/p+2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PRJWXGIVWWDQRH-UHFFFAOYSA-P | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(O)(O)O.B(O)(O)O.B(O)(O)O.B(O)([O-])[O-].[NH4+].[NH4+] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
B4H18N2O12 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of diazanium;boric acid;hydrogen borate involves the synthesis of boric acid and diazanium compounds separately, followed by their combination under controlled conditions. Boric acid is typically synthesized by the acidification of borax (sodium borate) with a mineral acid such as hydrochloric acid. The reaction is as follows: [ \text{Na}_2\text{B}_4\text{O}_7 + 2\text{HCl} + 5\text{H}_2\text{O} \rightarrow 4\text{H}_3\text{BO}_3 + 2\text{NaCl} ]
Diazanium compounds are usually prepared by the diazotization reaction, where an aromatic amine reacts with nitrous acid (generated in situ from sodium nitrite and a mineral acid) to form the diazonium salt. The reaction is as follows: [ \text{ArNH}_2 + \text{HNO}_2 + \text{HCl} \rightarrow \text{ArN}_2+\text{Cl}- + 2\text{H}_2\text{O} ]
Industrial Production Methods
Industrial production of boric acid typically involves the mining of borate minerals such as borax, followed by their conversion to boric acid through acidification. The production of diazanium compounds on an industrial scale involves the controlled diazotization of aromatic amines, often using automated systems to ensure safety and efficiency.
Chemical Reactions Analysis
Types of Reactions
Diazanium;boric acid;hydrogen borate undergoes various chemical reactions, including:
Oxidation: Boric acid can be oxidized to form borates, while diazanium compounds can undergo oxidative coupling reactions.
Reduction: Diazanium compounds can be reduced to form hydrazines.
Substitution: Diazanium compounds are known for their ability to undergo substitution reactions, such as the Sandmeyer reaction, where the diazonium group is replaced by a halide or other substituent.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or zinc in acetic acid are used.
Substitution: Copper(I) chloride or bromide is used in the Sandmeyer reaction to introduce halides.
Major Products
Oxidation: Borates and substituted aromatic compounds.
Reduction: Hydrazines and amines.
Substitution: Halogenated aromatic compounds and other substituted derivatives.
Scientific Research Applications
Chemical Applications
Organic Synthesis
- Reactivity : The diazonium group in diazanium compounds is highly reactive, making it valuable for synthesizing various aromatic compounds through substitution reactions, such as the Sandmeyer reaction.
- Catalysis : Boric acid acts as a catalyst in several reactions, enhancing the efficiency of organic transformations involving diazanium compounds.
Table 1: Key Reactions Involving Diazanium; Boric Acid; Hydrogen Borate
| Reaction Type | Description | Products |
|---|---|---|
| Oxidation | Boric acid oxidizes to form borates | Borates |
| Reduction | Diazanium compounds reduced to hydrazines | Hydrazines |
| Substitution | Diazotization followed by substitution reactions | Halogenated aromatic compounds |
Biological Applications
Antiseptic Properties
- Mechanism of Action : Boric acid exhibits antifungal activity, particularly against Candida albicans, inhibiting biofilm formation and hyphal growth. This property is utilized in treating yeast infections.
- Case Study : A study demonstrated that boric acid effectively inhibited fluconazole-resistant strains of C. albicans, showcasing its potential as an alternative treatment for persistent infections .
Table 2: Biological Efficacy of Boric Acid
| Microorganism | Treatment Concentration (mg/L) | Effect |
|---|---|---|
| Candida albicans | 1563 - 6250 | Fungistatic |
| Pseudomonas aeruginosa | 3% solution | Significant recovery |
Medical Applications
Pharmaceutical Use
- Formulations : Boric acid is incorporated into various pharmaceutical products due to its antiseptic properties. It is found in burn dressings, mouthwashes, and as a preservative in ophthalmic solutions.
- Clinical Trials : Research shows that boric acid suppositories are effective for recurrent yeast infections, with minimal side effects reported .
Industrial Applications
Manufacturing
- Glass and Ceramics : The compound is used in the production of heat-resistant glass and ceramics due to its flame-retardant properties.
- Electroplating and Dyes : Diazanium compounds are utilized in dye synthesis and electroplating processes, enhancing product durability and color retention.
Table 3: Industrial Uses of Diazanium; Boric Acid; Hydrogen Borate
| Industry | Application |
|---|---|
| Glass Manufacturing | Production of heat-resistant glass |
| Textile Industry | Dye synthesis using diazanium compounds |
| Electronics | Use in LCD screens and electroplating processes |
Mechanism of Action
The mechanism of action of diazanium;boric acid;hydrogen borate involves the interaction of boric acid with biological membranes, leading to its antiseptic effects. Boric acid inhibits biofilm formation and hyphal transformation of Candida albicans, which are critical virulence factors . Diazanium compounds, on the other hand, act as intermediates in various organic reactions, facilitating the formation of new chemical bonds.
Comparison with Similar Compounds
Diazanium (Diazonium Borate Salts)
Diazonium borate salts, such as diazonium tetraphenylborate, are reactive intermediates in organic synthesis. These compounds consist of a diazonium cation (ArN₂⁺) paired with a borate anion (e.g., tetraphenylborate, B(C₆H₅)₄⁻). They are primarily used to synthesize boron-containing heterocycles, such as oxazaborines and diazaborinones, through reactions with enaminoamides or other nucleophiles . Diazonium salts are thermally unstable and release nitrogen gas upon decomposition, forming aryl radicals that participate in coupling reactions .
Boric Acid (Hydrogen Borate)
Boric acid (H₃BO₃), also known as hydrogen borate or orthoboric acid, is a weak monobasic Lewis acid. It exists as white crystals or powder, highly soluble in water (61.83 g/mol molar mass), and forms trigonal planar structures with sp²-hybridized boron . In aqueous solutions, it equilibrates with borate ions (B(OH)₄⁻) depending on pH: $$ \text{H₃BO₃ + H₂O ⇌ B(OH)₄⁻ + H⁺ \quad (pKa ≈ 9.24)} $$
At low pH (<7), boric acid dominates, while borate ions prevail in alkaline conditions . Applications span antiseptics, flame retardants, insecticides, and polymer crosslinking agents .
Sodium Borate (Borax)
Sodium borate (Na₂B₄O₇·10H₂O), commonly called borax, is a sodium salt of tetraboric acid. It is a basic compound (pH 9.3 in solution) with a molar mass of 381.37 g/mol . Borax hydrolyzes in water to form boric acid and borate ions, enabling its use in detergents, buffering systems, and metallurgical processes .
Comparison with Similar Compounds
Chemical Composition and Structural Features
Physical and Chemical Properties
Reactivity and Functional Mechanisms
- Boric Acid :
- Diazonium Borate: Decomposes to generate aryl radicals, enabling aryl–boron bond formation in heterocycles . Reacts with enaminoamides to form diazaborinones and triazaborines .
- Sodium Borate: Hydrolyzes to boric acid/borate buffer, enabling crosslinking in hydrogels . Suppresses hydrogen evolution in electroplating by shifting redox potentials .
Biological Activity
Diazanium; boric acid; hydrogen borate is a compound that combines nitrogen and boron in its structure, leading to unique biological activities. This article explores the biological activities associated with this compound, focusing on its antimicrobial properties, potential therapeutic applications, and underlying mechanisms of action.
Chemical Composition and Properties
The compound consists of diazanium (NHNH⁺), boric acid (HBO), and hydrogen borate (B(OH)⁻). The presence of both nitrogen and boron contributes to its reactivity and biological interactions.
Antimicrobial Properties
Boric acid has been extensively studied for its antimicrobial properties, particularly against fungi and bacteria. The following table summarizes key findings regarding its efficacy:
Boric acid acts primarily by disrupting cellular functions in microorganisms, leading to their growth inhibition or death. Its ability to inhibit the formation of biofilms is particularly significant in clinical settings where biofilm-associated infections are problematic.
The exact mechanisms through which diazanium; boric acid; hydrogen borate exerts its biological effects are still being elucidated. Key proposed mechanisms include:
- Cell Membrane Disruption : Boric acid can penetrate microbial cell walls, leading to increased permeability and eventual cell lysis.
- Inhibition of Enzymatic Activity : It may inhibit specific enzymes critical for microbial metabolism, thus halting growth.
- Alteration of Cytoskeletal Structure : In fungi like Candida albicans, exposure to boric acid leads to cytoskeletal changes that prevent hyphal growth, a critical factor in virulence .
Study on Candida albicans
A study investigated the effects of boric acid on various strains of Candida albicans, including fluconazole-resistant strains. The results indicated that:
- Boric acid exhibited a fungistatic effect at lower concentrations and was fungicidal at higher concentrations (50,000 mg/L).
- Prolonged exposure resulted in significant reductions in CO generation from yeast cultures, indicating metabolic disruption .
Study on Bacterial Infections
Another study assessed the antibacterial properties of boric acid against Escherichia coli and Staphylococcus aureus. The findings revealed:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
